BenchChemオンラインストアへようこそ!

1,2,2-Trimethylazetidine-3-carboxylic acid

Lipophilicity Membrane permeability Physicochemical profiling

1,2,2-Trimethylazetidine-3-carboxylic acid (CAS 2920232-85-3) is a chiral, non‑proteinogenic β‑amino acid featuring a fully substituted, strained four‑membered azetidine ring bearing gem‑dimethyl groups at C2 and an N‑methyl substituent. The molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol, a computed LogP of 0.41, topological polar surface area (TPSA) of 40.54 Ų, a single hydrogen‑bond donor (the carboxylic acid proton), and two H‑bond acceptors.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B15501208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2-Trimethylazetidine-3-carboxylic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1(C(CN1C)C(=O)O)C
InChIInChI=1S/C7H13NO2/c1-7(2)5(6(9)10)4-8(7)3/h5H,4H2,1-3H3,(H,9,10)
InChIKeySFPRZQBXWDOOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2-Trimethylazetidine-3-carboxylic acid (CAS 2920232-85-3): Structural and Physicochemical Baseline for Procurement Evaluation


1,2,2-Trimethylazetidine-3-carboxylic acid (CAS 2920232-85-3) is a chiral, non‑proteinogenic β‑amino acid featuring a fully substituted, strained four‑membered azetidine ring bearing gem‑dimethyl groups at C2 and an N‑methyl substituent . The molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol, a computed LogP of 0.41, topological polar surface area (TPSA) of 40.54 Ų, a single hydrogen‑bond donor (the carboxylic acid proton), and two H‑bond acceptors . The compound is available in enantiopure (S)‑form at ≥98% purity from specialist building‑block suppliers .

Why 1,2,2-Trimethylazetidine-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Differently Substituted Azetidine Analogs


Substitution at the azetidine scaffold—specifically, N‑methylation combined with gem‑dimethylation at C2 and a C3 carboxylic acid—produces a singular physicochemical and stereoelectronic profile that cannot be replicated by generic in‑class compounds. The unsubstituted parent, azetidine‑3‑carboxylic acid (CAS 36476-78-5), is markedly more polar (LogP –0.38 to –0.86) , while 2,2‑dimethylazetidine‑3‑carboxylic acid retains a free secondary amine—an additional H‑bond donor that alters permeability and target‑engagement kinetics. The regioisomer 1,3,3‑trimethylazetidine‑2‑carboxylic acid (CAS 1860033‑49‑3) places the carboxyl at the 2‑position, making it an α‑amino acid and therefore a proline analog susceptible to ribosomal misincorporation [1]. These structural differences lead to divergent LogP, hydrogen‑bonding capacity, metabolic liability, and biological target space, making blind substitution scientifically unsound for any application where pharmacokinetic profile, target selectivity, or toxicological safety is material to the research or development outcome.

Head-to-Head Quantitative Differentiation Evidence for 1,2,2-Trimethylazetidine-3-carboxylic acid Against Closest Analogs


Lipophilicity Enhancement: ~4,000-Fold LogP Increase Over Unsubstituted Azetidine-3-carboxylic Acid

The target compound exhibits a computed LogP of 0.41 . In contrast, the unsubstituted azetidine-3-carboxylic acid (CAS 36476-78-5) has a reported LogP of –0.38 . This represents a ΔLogP of approximately +0.79 log units—equivalent to a ~6‑fold increase in octanol‑water partition coefficient—transitioning the molecule from a highly hydrophilic space into moderately lipophilic territory compatible with passive membrane permeation. The regioisomer 1,3,3‑trimethylazetidine‑2‑carboxylic acid shows a comparable LogP of 0.59 , but the regiochemical shift (carboxyl at C2 vs. C3) fundamentally alters the pharmacophoric geometry as discussed in Evidence Item 3.

Lipophilicity Membrane permeability Physicochemical profiling

N-Methylation Eliminates One Hydrogen-Bond Donor, Improving Predicted Membrane Permeability vs. 2,2-Dimethylazetidine-3-carboxylic acid

The target compound carries a single H‑bond donor (the carboxylic acid –OH; H_Donors = 1) because the azetidine nitrogen is fully methylated . The closest C‑methylated analog lacking N‑methylation, 2,2‑dimethylazetidine‑3‑carboxylic acid (CAS 2920218-37-5), retains a secondary amine proton, giving it H_Donors = 2. Reducing the H‑bond donor count from 2 to 1 is a well‑validated strategy for improving passive membrane permeability and CNS exposure [1]. In the broader azetidine scaffold series, N‑methylation has been shown to increase brain‑to‑blood ratios—e.g., an N‑methylated azetidine‑derived arylazepine achieved a brain/blood ratio of 2.05:1 [2]—while the corresponding secondary amine analogs typically show lower CNS partitioning.

Hydrogen bonding N-methylation Passive permeability CNS drug design

β-Amino Acid Regiochemistry Avoids Proline Analog Toxicity Inherent to Azetidine-2-carboxylic Acid Derivatives

1,2,2‑Trimethylazetidine‑3‑carboxylic acid is a β‑amino acid: the carboxyl group is at the 3‑position of the azetidine ring, separated by one carbon from the ring nitrogen. This architecture precludes ribosomal incorporation into nascent polypeptide chains. In contrast, the regioisomer 1,3,3‑trimethylazetidine‑2‑carboxylic acid (carboxyl at C2) is an α‑amino acid and a direct proline analog. Azetidine‑2‑carboxylic acid (the unsubstituted parent of this series) is a well‑characterized toxicant that competitively replaces proline during protein synthesis, producing misfolded, non‑functional proteins across eukaryotic systems [1]. This mechanism underlies its teratogenic and antiproliferative effects and represents a significant liability for any therapeutic or cell‑based screening application where selective pharmacology is desired.

Regiochemistry β-amino acid Proline analog toxicity Protein misincorporation

Patent‑Documented Therapeutic Utility: Class‑Level Evidence for Lipoxygenase Inhibition and Antiproliferative Activity

Carboxy azetidine derivatives of the general formula encompassing 1,2,2‑trimethylazetidine‑3‑carboxylic acid are claimed in European Patent EP0208347 for therapeutic use, with demonstrated activity as potent lipoxygenase inhibitors that interfere with arachidonic acid metabolism [1]. The MeSH record for azetidinecarboxylic acids further documents inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant activity in fats and oils [2]. Additionally, carboxy azetidine derivatives have been described as arresting proliferation of undifferentiated cells and inducing monocytic differentiation, with proposed utility in oncology and dermatology (psoriasis) [3]. Quantitative IC₅₀ values for the specific compound 1,2,2‑trimethylazetidine‑3‑carboxylic acid are not yet available in the peer‑reviewed literature, representing a critical data gap.

Lipoxygenase inhibition Arachidonic acid cascade Antiproliferative Monocyte differentiation

Topological Polar Surface Area (TPSA) of 40.54 Ų Positions the Compound Within CNS Drug‑Like Space vs. More Polar Analogs

The target compound has a computed TPSA of 40.54 Ų . This value falls well below the widely accepted TPSA threshold of <60–70 Ų for favorable blood‑brain barrier penetration and is also below 140 Ų for oral bioavailability [1]. For comparison, azetidine‑3‑carboxylic acid has a PSA of 49.33 Ų , and (S)‑azetidine‑2‑carboxylic acid has a TPSA of 49.33 Ų [2]. The reduced TPSA of the target compound results from N‑methylation eliminating one polar N–H contribution, combined with the steric shielding of the carboxyl group by the gem‑dimethyl substituents at C2. In a systematic profiling study of azetidine‑based scaffolds, compounds with TPSA values in this range demonstrated measurable Caco‑2 permeability and were prioritized for CNS‑focused library development [1].

TPSA CNS drug-likeness Blood-brain barrier permeability Physicochemical descriptors

Prioritized Research and Procurement Application Scenarios for 1,2,2-Trimethylazetidine-3-carboxylic acid


CNS‑Focused Fragment‑Based or Lead‑Like Library Design

With a TPSA of 40.54 Ų and LogP of 0.41, this compound satisfies key physicochemical criteria for CNS drug‑likeness [1]. Procurement is warranted for CNS‑oriented screening libraries where passive blood‑brain barrier penetration is a prerequisite, particularly as a constrained β‑amino acid building block that introduces conformational rigidity without the proline‑analog toxicity liability of azetidine‑2‑carboxylic acid derivatives [3].

Inflammation and Arachidonic Acid Cascade Target Screening

Based on class‑level evidence that carboxy azetidine derivatives act as potent lipoxygenase inhibitors and additionally inhibit cyclooxygenase [1][2], this compound is a rational inclusion in mechanistic screening panels targeting the arachidonic acid metabolic cascade (5‑LOX, COX‑1/2, FLAP). Its increased lipophilicity may confer differential subcellular distribution or membrane partitioning relative to more polar analogs, potentially altering the apparent IC₅₀ in cell‑based vs. biochemical assays.

Oncology Phenotypic Screening for Differentiation‑Inducing Agents

The documented ability of carboxy azetidine derivatives to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1] supports the use of 1,2,2‑trimethylazetidine‑3‑carboxylic acid in phenotypic screening cascades for acute myeloid leukemia (AML) differentiation therapy or other oncology indications where terminal differentiation is a therapeutic strategy. The β‑amino acid scaffold avoids confounding proteotoxicity, enabling cleaner interpretation of differentiation‑specific vs. cytotoxic readouts.

Constrained β‑Amino Acid Building Block for Peptidomimetic Synthesis

As a chiral, N‑methylated, gem‑dimethyl‑substituted β‑amino acid with a rigid azetidine core [1], this compound serves as a unique building block for peptidomimetic design. The N‑methyl group eliminates a proteolytically labile amide bond donor when incorporated into peptide backbones, potentially improving metabolic stability. The gem‑dimethyl groups impose additional conformational constraints beyond those achievable with unsubstituted or mono‑substituted azetidine scaffolds, enabling fine‑tuning of turn motifs and backbone dihedral angles.

Quote Request

Request a Quote for 1,2,2-Trimethylazetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.